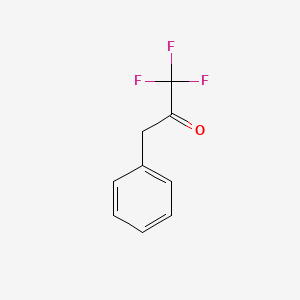

3-Phenyl-1,1,1-Trifluorpropan-2-on

Übersicht

Beschreibung

1,1,1-Trifluoro-3-phenyl-2-propanone is a trifluoromethyl ketone. Its in vitro neuroprotective potency against low K(+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways has been reported.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Anwendungen

3-Phenyl-1,1,1-Trifluorpropan-2-on wurde als neuroprotektiv gegen durch niedrigen K(+)-Spiegel induzierte Apoptose in Kleinhirn-Granula-Neuronen (CGNs) durch verschiedene Signalwege berichtet. Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen oder Hirnverletzungen hin, bei denen neuronale Apoptose ein Problem darstellt .

Anwendungen zur Schädlingsbekämpfung

Diese Verbindung hat sich als Synergist gezeigt, um die Insektizidtoxizität gegenüber Schädlingen wie dem Kohlschaben zu erhöhen, der ein globaler Schädling von Kreuzblütlern ist. Seine Verwendung könnte bei der Bewältigung von Resistenzen gegen Insektizide helfen, was eine große Herausforderung in der landwirtschaftlichen Schädlingsbekämpfung darstellt .

Anwendungen in der chemischen Synthese

Die Verbindung ist an der Synthese verschiedener Derivate mit potenziellen Anwendungen in der Krebsbehandlung und antimikrobiellen Aktivität beteiligt. Beispielsweise haben Indolderivate, die unter Verwendung von this compound synthetisiert wurden, mikrotubuli-destabilisierende Wirkungen und antiproliferative Aktivitäten gegenüber menschlichen Krebszelllinien gezeigt .

Wirkmechanismus

Mode of Action

It has been reported that trifluoromethyl ketones, a class of compounds to which 3-phenyl-1,1,1-trifluoropropan-2-one belongs, have demonstrated in vitro neuroprotective potency against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .

Biochemical Pathways

As a trifluoromethyl ketone, it may be involved in various biochemical reactions, potentially influencing the function of enzymes or other proteins through its trifluoromethyl group .

Result of Action

It has been reported that trifluoromethyl ketones, including 3-phenyl-1,1,1-trifluoropropan-2-one, have demonstrated in vitro neuroprotective potency .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

It is known that trifluoromethyl ketones, such as 3-Phenyl-1,1,1-Trifluoropropan-2-One, have been reported to exhibit in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways .

Cellular Effects

It is known that trifluoromethyl ketones can have neuroprotective effects, suggesting that they may influence cell function .

Molecular Mechanism

It is known that trifluoromethyl ketones can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that trifluoromethyl ketones can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that trifluoromethyl ketones can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that trifluoromethyl ketones can interact with various enzymes or cofactors .

Transport and Distribution

It is known that trifluoromethyl ketones can interact with various transporters or binding proteins .

Subcellular Localization

It is known that trifluoromethyl ketones can be directed to specific compartments or organelles .

Biologische Aktivität

3-Phenyl-1,1,1-Trifluoropropan-2-One (also known as trifluoromethyl ketone) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant studies.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-1,1,1-Trifluoropropan-2-One is . The trifluoromethyl group () significantly influences its reactivity and biological activity by enhancing lipophilicity and altering electronic properties. This structural feature allows for interactions with various biological targets.

Biological Activities

Research indicates that 3-Phenyl-1,1,1-Trifluoropropan-2-One exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against certain strains of bacteria and fungi. Its structural similarity to other biologically active compounds may facilitate interactions with enzymes or receptors involved in microbial metabolism.

- Enzyme Interaction : The electron-withdrawing nature of the trifluoromethyl group stabilizes transition states during biochemical reactions, potentially affecting enzyme kinetics and binding affinities. Interaction studies indicate that it may influence metabolic pathways by interacting with specific enzymes.

The mechanism of action for 3-Phenyl-1,1,1-Trifluoropropan-2-One is not fully elucidated but is believed to involve:

- Binding Affinity : The compound may bind to active sites on enzymes or receptors, altering their function. This could lead to inhibition or activation of specific biochemical pathways.

- Influence on Cellular Processes : Due to its lipophilic nature, it may penetrate cell membranes easily, affecting intracellular processes and signaling pathways.

Synthesis Methods

Several synthesis methods have been developed for 3-Phenyl-1,1,1-Trifluoropropan-2-One:

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

Antimicrobial Activity Study

A study evaluated the antimicrobial activity of 3-Phenyl-1,1,1-Trifluoropropan-2-One against various bacterial and fungal strains. The results indicated:

- Activity Against Bacteria : The compound showed significant inhibitory effects against Gram-positive bacteria.

- Fungal Inhibition : It exhibited moderate antifungal activity against specific strains, suggesting potential applications in agricultural fungicides .

Enzyme Interaction Study

Another investigation focused on the interaction of 3-Phenyl-1,1,1-Trifluoropropan-2-One with metabolic enzymes. Key findings included:

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJKTOIWQHTZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278786 | |

| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-92-5 | |

| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 350-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,1,1-Trifluoropropan-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-3-phenyl-2-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.